REACTION_CXSMILES
|
CC1CS[C@@H]2C(NC(=O)C(C3N=C(N[C:33]([C:46]4[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=4)([C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)[C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)SC=3)=NOC(C)(OC)C)C(=O)N2C=1C(OC(C)(C)C)=O.FC(F)(F)C(O)=[O:57]>C(O)=O>[C:34]1([C:33]([C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=2)([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[OH:57])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Name
|
product
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1CS[C@H]2N(C1C(=O)OC(C)(C)C)C(C2NC(C(=NOC(C)(OC)C)C=2N=C(SC2)NC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under vacuum to a volume of 8 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice water bath
|
Type
|
ADDITION
|
Details
|
60 ml of isopropyl ether were slowly added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was vaccum filtered
|
Type
|
WASH
|
Details
|
the filter was rinsed with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 1.5 g of raw product
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
The recovered product was rinsed twice with 1 ml of 50% aqueous formic acid and 3 times with 1 ml of distilled water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 319 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |